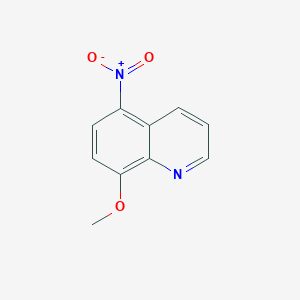

8-Methoxy-5-nitroquinoline

Description

Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Fundamental Research

Quinoline derivatives are of immense importance to synthetic organic chemists and various industries. researchgate.net They are recognized as "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently found in biologically active compounds. rsc.org This has led to their extensive use in drug discovery, with numerous quinoline-based drugs commercialized for their antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netorientjchem.org Beyond medicine, quinoline derivatives are used as ligands in organometallic catalysis, as sensors, and in the manufacturing of dyes. researchgate.netwikipedia.org The ability to introduce a wide variety of functional groups onto the quinoline core allows researchers to fine-tune the electronic and steric properties of the molecule, leading to novel compounds with enhanced efficacy and target selectivity. researchgate.net

Overview of the Quinoline Core Structure and its Chemical Significance

The fundamental structure of quinoline is a bicyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring at two adjacent carbon atoms. jddtonline.inforesearchgate.net This fusion results in an aromatic compound with the chemical formula C₉H₇N. wikipedia.orgvedantu.com The presence of the nitrogen atom makes quinoline a weak tertiary base. orientjchem.orgvedantu.com The structure exhibits properties of both its constituent rings, pyridine and benzene. orientjchem.org The pyridine ring is generally more reactive towards nucleophilic substitution, while the benzene ring is more susceptible to electrophilic substitution. vedantu.com This differential reactivity, along with the ability to undergo various chemical modifications, makes the quinoline nucleus a versatile building block in organic synthesis. orientjchem.orgfrontiersin.org

Research Landscape of Substituted Quinolines with Methoxy (B1213986) and Nitro functionalities

The introduction of substituents like methoxy (-OCH₃) and nitro (-NO₂) groups onto the quinoline scaffold significantly alters its chemical and biological profile. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. The interplay of these groups on the quinoline ring is a key area of research. For instance, studies have shown that the presence of a methoxy group can enhance the biological activity of certain quinoline derivatives. frontiersin.org The nitro group is also a common feature in biologically active quinolines and serves as a crucial intermediate for the synthesis of other functional groups, such as amines. nih.govresearchgate.net

Research into 8-Methoxy-5-nitroquinoline focuses on its role as a synthetic intermediate. researchgate.net For example, it can be synthesized from 8-methoxyquinoline (B1362559) through nitration. researchgate.net This compound and its isomers, such as 6-methoxy-8-nitroquinoline, are used in the development of pharmaceuticals, including antimalarial agents. ontosight.ai The specific placement of the methoxy and nitro groups is critical, influencing the molecule's reactivity and potential applications.

Research Data on Substituted Quinolines

The following tables summarize key data for this compound and a related derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17012-47-4 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Solid |

| Melting Point | 115°C researchgate.net |

This interactive table provides a summary of the key physicochemical properties of this compound.

Table 2: Synthesis and Spectral Data for this compound

| Parameter | Details |

|---|---|

| Starting Material | 8-Methoxyquinoline researchgate.net |

| Reaction | Nitration researchgate.net |

| Product Yield | 77% researchgate.net |

| IR (Infrared) Spectroscopy | NO₂ absorption at 1338/cm; Aromatic absorption at 2914/cm, 930-620/cm researchgate.net |

This interactive table outlines the synthesis and key spectral data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)7-3-2-6-11-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUICZSFZAWPHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355643 | |

| Record name | 8-methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-47-4 | |

| Record name | 8-Methoxy-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular structure of 8-Methoxy-5-nitroquinoline. The vibrational modes are sensitive to the electronic environment and intermolecular forces, offering a detailed molecular fingerprint.

The vibrational spectrum of this compound is complex, featuring contributions from the quinoline (B57606) core, the methoxy (B1213986) substituent, and the nitro group. Experimental IR analysis has identified several key absorptions for this molecule. A notable aromatic absorption occurs at 2914 cm⁻¹, and a strong band corresponding to the NO₂ group is observed at 1338 cm⁻¹. Additional bands in the fingerprint region between 930 cm⁻¹ and 620 cm⁻¹ are also characteristic of the aromatic structure. researchgate.net

The assignment of these and other expected vibrational modes can be further understood by comparison with related quinoline derivatives.

NO₂ Vibrations : The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For nitro-quinoline derivatives, the asymmetric mode is typically found in the 1570–1485 cm⁻¹ region, while the symmetric stretch appears between 1370 cm⁻¹ and 1320 cm⁻¹. The experimentally observed band at 1338 cm⁻¹ for this compound falls squarely within the expected range for the symmetric NO₂ stretching mode. researchgate.net

C-H Vibrations : Aromatic C-H stretching vibrations in quinoline systems are typically observed in the 3100–3000 cm⁻¹ range. The methoxy group (-OCH₃) will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Vibrations : The stretching vibrations of the C=N and C=C bonds within the quinoline's heterocyclic and carbocyclic rings produce a series of characteristic bands, generally in the 1625–1430 cm⁻¹ region.

C-O and C-N Vibrations : The C-O stretching of the methoxy group typically results in a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. C-N stretching vibrations are often coupled with other modes and can be found in the 1350-1250 cm⁻¹ range.

An interactive table summarizing the key experimental and expected vibrational modes for this compound is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Value (cm⁻¹) |

| Asymmetric Stretch | NO₂ | 1570–1485 | Not Reported |

| Symmetric Stretch | NO₂ | 1370–1320 | 1338 researchgate.net |

| Stretch | Aromatic C-H | 3100–3000 | 2914 researchgate.net |

| Stretch | C=N, C=C | 1625–1430 | Not Reported |

| Asymmetric Stretch | Aryl C-O | 1275–1200 | Not Reported |

| Symmetric Stretch | Aryl C-O | 1075–1020 | Not Reported |

| Bending/Stretching | Aromatic Ring | 930–620 | 930–620 researchgate.net |

While specific studies on the intermolecular interactions of this compound using vibrational spectroscopy are not available, the influence of such interactions can be inferred. In the solid state, significant dipole-dipole interactions are expected due to the highly polar nitro group. These interactions can lead to shifts in the vibrational frequencies, particularly those of the NO₂ group and the quinoline ring system, when compared to the gaseous state or dilute solutions in non-polar solvents. In protic solvents, the potential for hydrogen bonding to the nitrogen of the quinoline ring or the oxygen atoms of the nitro and methoxy groups could lead to noticeable broadening and shifting of the associated vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. It provides precise information about the carbon-hydrogen framework and the connectivity of atoms.

For a comprehensive analysis of substituted quinolines, a combination of 1D and 2D NMR experiments is essential.

1D NMR : ¹H NMR provides information on the chemical environment, number, and connectivity of protons. ¹³C NMR reveals the number and electronic environment of all carbon atoms in the molecule.

2D NMR : Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting different spin systems and assigning quaternary carbons.

Predicted ¹H NMR Spectrum: The five aromatic protons of this compound would present a complex splitting pattern.

H2, H3, H4 : These protons on the pyridine (B92270) ring would form a distinct spin system. H2 and H4 would be deshielded due to their proximity to the nitrogen atom.

H6, H7 : These protons on the carbocyclic ring would be significantly influenced by the adjacent nitro and methoxy groups, respectively. H6 is expected to be strongly deshielded by the nitro group, appearing at a high chemical shift. H7 would be shielded by the methoxy group.

-OCH₃ : The methoxy protons would appear as a sharp singlet, typically in the 3.9-4.1 ppm range.

Predicted ¹³C NMR Spectrum: The molecule has 10 distinct carbon atoms.

The carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C8) would be significantly shifted.

Quaternary carbons (C4a, C5, C8, C8a) can be identified by their lack of signal in an HSQC spectrum and confirmed through HMBC correlations.

The methoxy carbon (-OCH₃) would appear as a distinct signal around 55-60 ppm.

The table below outlines the predicted chemical shifts for this compound.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.9 | ~150 |

| 3 | ~7.5 | ~122 |

| 4 | ~8.7 | ~135 |

| 4a | - | ~142 |

| 5 | - | ~145 |

| 6 | ~8.4 | ~120 |

| 7 | ~7.2 | ~108 |

| 8 | - | ~155 |

| 8a | - | ~140 |

| -OCH₃ | ~4.0 | ~57 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular weight of this compound is 204.18 g/mol , and its electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z = 204.

The fragmentation pathways are dictated by the substituents. Studies on 8-methoxyquinoline (B1362559) show characteristic losses of a methyl radical (•CH₃) and carbon monoxide (CO). Nitroaromatic compounds typically fragment via loss of a nitro radical (•NO₂) or nitric oxide (•NO). Therefore, the fragmentation of this compound is predicted to follow several key pathways:

Loss of Methyl Radical : The initial loss of a methyl radical from the methoxy group to yield a stable cation at m/z = 189. This fragment can subsequently lose a molecule of carbon monoxide to produce an ion at m/z = 161.

Loss of Nitro Group : Cleavage of the C-NO₂ bond can lead to the loss of a •NO₂ radical, resulting in a fragment ion at m/z = 158.

Loss of Nitric Oxide : Rearrangement followed by the loss of •NO (a common fragmentation for aromatic nitro compounds) would produce an ion at m/z = 174.

The table below summarizes the proposed major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Identity |

| 204 | [M]⁺• (Molecular Ion) |

| 189 | [M - •CH₃]⁺ |

| 174 | [M - •NO]⁺ |

| 161 | [M - •CH₃ - CO]⁺ |

| 158 | [M - •NO₂]⁺ |

Investigation of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is typically complex, providing a detailed fingerprint of the molecule's structure. chemguide.co.ukmpg.de For this compound, the molecular ion peak (M+) would be observed, although it may be of low intensity due to the molecule's instability under EI conditions. mpg.de The fragmentation is dictated by the stability of the resulting ions and neutral losses. chemguide.co.uk Key fragmentation pathways would likely involve the cleavage of the methoxy and nitro groups.

In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. rsc.orgmdpi.com This method is particularly useful for determining the molecular weight of thermally labile compounds. rsc.org Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides controlled structural information. researchgate.net For this compound, prominent fragmentation in ESI-MS/MS would involve the neutral loss of molecules such as nitric oxide (NO) and nitrogen dioxide (NO₂), which is characteristic of nitroaromatic compounds. researchgate.net

| Ionization Method | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|---|

| EI | 204 [M]⁺ | 189 | CH₃ | [M-CH₃]⁺ |

| EI | 204 [M]⁺ | 174 | NO | [M-NO]⁺ |

| EI | 204 [M]⁺ | 158 | NO₂ | [M-NO₂]⁺ |

| EI | 204 [M]⁺ | 130 | NO₂, CO | [M-NO₂-CO]⁺ |

| ESI (+) | 205 [M+H]⁺ | 188 | OH | [M+H-OH]⁺ |

| ESI (+) | 205 [M+H]⁺ | 175 | NO | [M+H-NO]⁺ |

| ESI (+) | 205 [M+H]⁺ | 159 | NO₂ | [M+H-NO₂]⁺ |

Deuterium and Carbon-13 Labeling Experiments for Mechanism Elucidation

To unambiguously determine fragmentation mechanisms and rule out alternative pathways, isotopic labeling experiments are employed. vanderbilt.edu Deuterium (²H) and Carbon-13 (¹³C) are stable isotopes that can be incorporated into specific positions of a molecule.

By synthesizing this compound with a ¹³C-labeled methoxy group (⁸-¹³CH₃O-5-nitroquinoline), the fate of the methoxy carbon can be traced through the fragmentation cascade. If a fragment ion retains the ¹³C label, it confirms that the methoxy carbon is part of that fragment's structure. This approach is invaluable for distinguishing between fragments with the same nominal mass but different elemental compositions. nih.gov

Deuterium labeling is particularly useful for elucidating reaction mechanisms involving hydrogen transfer and rearrangement. nih.govnih.gov For instance, by labeling the aromatic protons, one could determine if they are involved in any rearrangement processes prior to or during fragmentation. The mass shifts in the resulting fragment ions provide direct evidence for the involvement of the labeled atoms in the fragmentation pathway. nih.gov

Analysis of Fragment Ion Structures using Ion-Mobility Spectrometry/Mass Spectrometry

Ion-Mobility Spectrometry/Mass Spectrometry (IM-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.govchemrxiv.org This gas-phase separation technique can resolve isomeric ions that are indistinguishable by mass spectrometry alone. nih.govrsc.org Each ion is characterized by a collision cross-section (CCS), which is a measure of its rotational average projected area and provides insight into its three-dimensional structure. nih.gov

In the context of this compound, fragmentation could potentially produce isobaric ions with different structures. For example, the loss of a neutral molecule might result in a fragment that can exist in multiple isomeric forms, such as a cyclic versus a linear structure. IM-MS could differentiate these isomers by their distinct drift times through the mobility cell, leading to different CCS values. This additional dimension of separation provides crucial experimental data to confirm the structures of fragment ions proposed from tandem MS experiments. nih.gov

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Determination of Crystal Structure and Space Group

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. escholarship.orgbruker.com By irradiating a single crystal with X-rays, a diffraction pattern is produced that is dependent on the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell dimensions, crystal system, and space group. While specific crystal data for this compound is not widely published, analysis of closely related compounds such as 8-hydroxy-5-nitroquinoline provides valuable insights. sigmaaldrich.com Quinoline derivatives frequently crystallize in monoclinic or orthorhombic systems, with common space groups including P2₁/n or P2₁/c. researchgate.netscirp.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.693 |

| b (Å) | 23.203 |

| c (Å) | 8.654 |

| β (°) | 90 |

| Volume (ų) | 1484.4 |

Data from a representative related compound to illustrate typical parameters. scirp.org

Analysis of Intra- and Intermolecular Interactions (Hydrogen Bonds, Van der Waals, π-π Stacking) in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. semanticscholar.orgrsc.org For this compound, several types of interactions are expected to play a crucial role. The oxygen atoms of the nitro and methoxy groups, along with the nitrogen atom of the quinoline ring, can act as acceptors for weak C-H···O and C-H···N hydrogen bonds. researchgate.net These interactions, though weak, collectively contribute significantly to the stability of the crystal structure.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is defined as the region in space where the contribution of the electron density from a given molecule is greater than that from all other molecules in the crystal. nih.gov

By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the locations of hydrogen bonds and other close interactions. mdpi.com

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40 - 45% |

| C···H / H···C | ~15 - 20% |

| O···H / H···O | ~10 - 15% |

| N···H / H···N | ~10 - 15% |

| C···C | ~5 - 10% |

| Other | <5% |

Contributions are estimated based on analyses of similar quinoline-based crystal structures. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 8 Methoxy 5 Nitroquinoline

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are fundamental to predicting the behavior of molecules at the electronic level. These calculations can elucidate geometric parameters, molecular orbital energies, and various reactivity descriptors, offering a detailed picture of a molecule's intrinsic properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.net DFT methods, such as the popular B3LYP functional, are used to determine optimized molecular geometries, vibrational frequencies, and other key structural characteristics. nih.govsigmaaldrich.com For quinoline (B57606) systems, these calculations provide precise bond lengths and angles that often show excellent agreement with experimental data derived from techniques like X-ray diffraction. scirp.orgmdpi.com

In a study on the closely related compound 8-hydroxy-5-nitroquinoline, DFT calculations using the B3LYP method with various basis sets (6-31G(), 6-311++G( ), and cc-pVDZ) were employed to optimize the molecular structure. nih.govsigmaaldrich.com Such studies are crucial for understanding how substituents, like the methoxy (B1213986) and nitro groups in 8-Methoxy-5-nitroquinoline, influence the geometry of the parent quinoline ring. Ab initio methods, while more computationally intensive, provide a high level of theory and are used as a benchmark for validating DFT results. escholarship.org These quantum calculations are essential for establishing the foundational structural and electronic properties of quinoline derivatives. physchemres.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. scirp.orgwuxibiology.com

For quinoline derivatives, DFT calculations are used to compute these orbital energies and visualize their distribution across the molecule. scirp.org This analysis reveals the likely sites for electrophilic and nucleophilic attack. In studies of 8-hydroxy-5-nitroquinoline, the HOMO and LUMO analysis helps to understand the charge transfer that occurs within the molecule. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

These indices provide a quantitative framework for comparing the reactivity of different quinoline derivatives. ajchem-a.com

| Parameter | Quinoline scirp.org | 8-hydroxy-5-nitroquinoline researchgate.net | Description |

|---|---|---|---|

| EHOMO (eV) | -6.646 | -7.01 | Highest Occupied Molecular Orbital Energy |

| ELUMO (eV) | -1.816 | -3.11 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) (eV) | 4.83 | 3.90 | Indicator of chemical reactivity and stability |

Note: The data presented for 8-hydroxy-5-nitroquinoline is for a structurally similar compound and is used to illustrate the typical values obtained for this class of molecules.

Computational methods are highly effective in predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. nih.gov These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR and FT-Raman spectra. sigmaaldrich.com This allows for the precise assignment of vibrational modes, such as the characteristic stretching of the NO₂ group. For this compound, experimental IR data shows a key NO₂ absorption at 1338 cm⁻¹. researchgate.net Computational analysis of the related 8-hydroxy-5-nitroquinoline has provided detailed assignments for its entire vibrational spectrum. nih.govsigmaaldrich.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming molecular structures. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. scirp.orgnih.gov Calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the peaks in an experimental spectrum. scirp.org This analysis helps to identify the nature of the electronic transitions, such as π→π* transitions, which are common in aromatic systems like quinoline. researchgate.net

| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Method | Calculated Frequency (cm⁻¹) |

|---|---|---|---|---|

| This compound | NO₂ Stretch | 1338 researchgate.net | N/A | N/A |

| 8-hydroxy-5-nitroquinoline | NO₂ Symmetric Stretch | 1345 nih.gov | DFT/B3LYP nih.gov | 1341 nih.gov |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. tandfonline.com

MD simulations allow for the exploration of the conformational landscape of a molecule, identifying stable conformations and the energy barriers between them. nih.gov For quinoline derivatives, which are often studied for their biological activity, MD simulations are used to understand how they interact with target proteins. nih.govtandfonline.com Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the system. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. nih.gov

These analyses reveal the dynamic behavior of quinoline derivatives and the stability of their various conformations, which is crucial for applications like drug design. tandfonline.comnih.gov

MD simulations are particularly useful for studying the non-covalent interactions that govern molecular recognition and solvation. mdpi.com For a molecule like this compound, simulations can model its interactions with solvent molecules (e.g., water) or biological macromolecules.

Simulation of Proton Transfer Phenomena in Quinoline Systems

Computational simulations are crucial for understanding proton transfer (PT) phenomena within quinoline systems. While specific studies focusing exclusively on this compound are not extensively documented in the provided search results, research on related quinoline derivatives provides a solid framework for understanding the potential mechanisms. For instance, studies on 7-hydroxyquinoline (B1418103) (7HQ) have shown that upon photoexcitation, competitive channels involving proton transfer through intramolecular hydrogen bonding can occur. nih.gov Computational modeling of potential energy profiles along internal coordinates, such as O–H and N–H bond stretching, has been instrumental in suggesting the feasibility of forward and backward proton transfer processes in various 7HQ-based molecules. nih.gov

In systems like 7-hydroxyquinoline-based Schiff bases, excited-state intramolecular proton transfer (ESIPT) is a key process. nih.gov The presence of a proton donor (like a hydroxyl group) and a proton acceptor (the quinoline nitrogen) within the same molecule facilitates this transfer. Molecular dynamics simulations of 7HQ in the presence of formate (B1220265) have been used to identify distinct contributions of "contact" and "solvent-separated" reaction pairs, indicating that the molecular environment significantly influences proton transfer dynamics. nih.gov Depending on the orientation of the hydroxyl group relative to the quinoline ring, a formate molecule can facilitate a net proton transfer from the OH group to the quinoline nitrogen via a methanol/formate bridge. nih.gov

Theoretical investigations into compounds like 10-hydroxybenzo[h]quinoline (B48255) (HBQ) further illustrate the complexity of these processes. researchgate.net High-dimensional quantum dynamics simulations, based on diabatic vibronic coupling Hamiltonians, are used to model the enol-keto isomerization driven by photoinduced proton transfer. researchgate.net These simulations can predict reaction timescales, which for HBQ are on the order of 10–15 femtoseconds, and reproduce coherent oscillations observed in time-resolved spectroscopy. researchgate.net Such computational approaches suggest an active role for the proton in the isomerization process, rather than a passive migration assisted by the vibrations of the molecular backbone. researchgate.net These findings on related quinoline systems provide valuable insights into the potential for and mechanisms of proton transfer that could be computationally investigated for this compound.

Advanced Computational Methodologies for Complex Chemical Systems

For large and complex chemical systems, such as a quinoline derivative interacting with a biological macromolecule or in a solvent environment, purely quantum mechanical (QM) calculations can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide an elegant solution to this challenge. In a QM/MM approach, the system is partitioned into two regions. The chemically active part, such as the substrate and the key residues of an enzyme's active site, is treated with a high-level QM method to accurately describe electronic changes during a reaction. The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated using a computationally less expensive molecular mechanics (MM) force field.

This dual-level approach allows for the accurate modeling of reactions in complex environments that would otherwise be intractable. For a compound like this compound, QM/MM simulations could be employed to study its binding and interaction within a protein target, elucidating its mechanism of action as a potential therapeutic agent. For example, docking studies, which are often a precursor to more intensive QM/MM calculations, have been used to explore the binding of quinoline derivatives to the active site of enzymes like the lactate (B86563) dehydrogenase of Plasmodium falciparum. nih.gov

Machine learning (ML) is rapidly transforming the field of computational chemistry, offering powerful new tools for reaction prediction and optimization. nih.gov ML models can be trained on large datasets of known chemical reactions to learn the underlying patterns of reactivity. nih.gov These trained models can then be used to predict the major product of a reaction given a set of reactants and reagents, often with high accuracy. acs.org This approach can significantly accelerate the discovery and development of new synthetic routes. chemrxiv.org

For a molecule like this compound, ML models could be used to:

Predict reaction outcomes: Given this compound and a set of reagents, an ML model could predict the most likely product, bypassing the need for extensive trial-and-error experimentation. acs.org

Optimize reaction conditions: ML algorithms, particularly when combined with active learning, can efficiently explore the vast space of possible reaction conditions (e.g., catalyst, solvent, temperature) to identify the optimal parameters for maximizing yield or selectivity. nih.gov

Discover new reactions: By identifying novel patterns in reactivity data, ML can suggest unprecedented transformations, leading to the discovery of new synthetic methods for quinoline derivatives and other heterocyclic compounds. nih.gov

One common approach involves representing molecules as numerical descriptors and using these to train neural networks or other machine learning models. nips.cc The table below outlines several ML strategies and their applications in chemical reaction prediction.

| Machine Learning Strategy | Description | Application in Chemistry |

| Transfer Learning | A model trained on a large, general dataset is fine-tuned on a smaller, more specific dataset. | Improves prediction accuracy for less common reaction classes, such as heterocycle formation, where data is scarce. nih.govchemrxiv.org |

| Active Learning | The model iteratively queries for new data points that are most informative for improving its predictive accuracy. | Accelerates the optimization of reaction conditions by intelligently selecting the most impactful experiments to perform. nih.gov |

| Neural Networks | A class of models inspired by the structure of the human brain, capable of learning complex, non-linear relationships. | Used for a wide range of tasks, including predicting reaction products, retrosynthesis, and quantitative structure-activity relationships (QSAR). imist.manips.cc |

| Template-Based Models | Use a predefined set of reaction rules or templates to generate potential products. | Effective for predicting outcomes of well-established reaction types. acs.org |

Structure Reactivity Relationships in Quinoline Analogues

Design Principles for Structural Modification of Quinoline (B57606) Derivatives

The quinoline scaffold is a versatile motif in chemical synthesis, widely observed in natural products and functional materials. nih.gov Its structural modification is a key strategy in the development of new compounds with tailored properties. Various chemical modifications of the quinoline nucleus have been explored to develop analogues with specific characteristics. nih.gov

Design principles often revolve around several core strategies:

Introduction of Functional Groups: Attaching different functional groups to the quinoline core is a primary method to modulate its electronic properties and, consequently, its reactivity and biological activity. Structure-activity relationship (SAR) studies have shown that the properties of quinoline molecules depend significantly on the nature and position of these peripheral substituents. medcraveonline.com

Side-Chain Modification: Altering the side chains attached to the quinoline ring can enhance activity. For instance, incorporating motifs that can form intermolecular hydrogen bonds has been a successful strategy in designing certain biologically active quinoline derivatives. nih.gov

Hybrid Molecule Design: A common approach involves combining the quinoline scaffold with other pharmacophoric fragments. This fragment-based discovery method aims to create hybrid molecules that possess the desired characteristics of both components. researchgate.net

Scaffold Tuning for Specific Applications: The quinoline structure can be systematically modified to create compounds for specific applications, such as fluorescent probes. By incorporating electron-donating and electron-withdrawing groups at strategic positions, the photophysical properties of the molecule can be finely tuned. nih.gov For example, a dimethylamino group at the 7-position can act as an electron-donating group to polarize the fluorophore. nih.gov

These design strategies underscore the modularity of the quinoline system, allowing for the rational design of derivatives, including 8-Methoxy-5-nitroquinoline, for a wide range of chemical applications.

Impact of Substituent Position and Electronic Effects on Chemical Reactivity and Stability

The position and electronic nature of substituents on the quinoline ring have a profound impact on the molecule's chemical reactivity and stability. The quinoline nucleus consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. quimicaorganica.org Consequently, electrophilic substitutions are favored at positions 5 and 8 on the benzene ring, whereas nucleophilic substitutions typically occur at positions 2 and 4 of the pyridine ring. tutorsglobe.comquimicaorganica.org

In the case of this compound, the molecule is functionalized with two influential groups: an electron-donating methoxy (B1213986) group (-OCH₃) at position 8 and a strong electron-withdrawing nitro group (-NO₂) at position 5.

Electronic Effects of Substituents: The electronic influence of a substituent is generally described by a combination of inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack but often activating it for nucleophilic attack. acs.org

The 8-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). It activates the benzene portion of the quinoline ring, particularly the ortho and para positions, for electrophilic substitution.

The 5-Nitro Group: The nitro group is a powerful electron-withdrawing group, exerting both a strong inductive (-I) and resonance (-M) effect. It strongly deactivates the quinoline system towards electrophilic attack. quora.com

The interplay of these two groups in this compound creates a "push-pull" system that significantly modifies the default reactivity of the quinoline core. The activating effect of the 8-methoxy group is counteracted by the potent deactivating effect of the 5-nitro group. This makes further electrophilic aromatic substitution on the benzene ring considerably more difficult than in unsubstituted quinoline. The synthesis of this compound itself exemplifies these principles, as it is prepared by the nitration of 8-methoxyquinoline (B1362559), where the activating methoxy group directs the incoming nitro group. researchgate.netnnpub.org

The stability of the carbocation intermediate formed during electrophilic attack determines the preferred position of substitution. Attacks at positions 5 and 8 are favored because the positive charge can be delocalized over the benzene ring without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In this compound, the existing substituents dictate the reactivity for any subsequent reactions. The strong deactivation by the nitro group means that harsh conditions would be required for further electrophilic substitution. Conversely, the electron-deficient nature of the molecule, enhanced by the nitro group, makes the pyridine ring more susceptible to nucleophilic attack.

| Substituent Type | Example Groups | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|---|---|

| Activating (EDG) | -OCH₃, -NH₂, -CH₃ | Donates electron density | Activates the ring, directs ortho/para | Deactivates the ring |

| Deactivating (EWG) | -NO₂, -CN, -SO₃H, Halogens | Withdraws electron density | Deactivates the ring, directs meta* | Activates the ring |

Applications in Advanced Chemical Systems

8-Methoxy-5-nitroquinoline as a Ligand in Coordination Chemistry and Catalysis

While direct studies on the coordination chemistry of this compound are not extensively documented, its structural similarity to the well-studied 8-hydroxyquinoline (B1678124) (oxine) allows for insightful extrapolations. 8-Hydroxyquinoline is a potent bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. rroij.comnih.gov This chelation forms stable metal complexes with a wide range of transition metals. scirp.orgresearchgate.net The methoxy (B1213986) group in this compound, while less acidic than a hydroxyl group, still possesses a lone pair of electrons on the oxygen atom that can participate in coordination to a metal center.

The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the electronic properties of the quinoline (B57606) ring system, thereby affecting the coordination behavior of this compound. This substituent will likely decrease the electron density on the quinoline nitrogen, potentially altering the stability and reactivity of its metal complexes compared to those of unsubstituted 8-methoxyquinoline (B1362559).

The catalytic potential of metal complexes is intrinsically linked to the nature of the ligands. Quinoline-based ligands have been instrumental in the development of various catalytic systems. For instance, metal complexes of 8-hydroxyquinoline derivatives have demonstrated catalytic activity in oxidation reactions. The specific substituents on the quinoline ring can modulate the redox potential of the metal center and influence the catalytic efficiency. While specific catalytic applications of this compound complexes are yet to be extensively explored, the foundational knowledge of related quinoline complexes suggests a promising area for future research.

Table 1: Comparison of Related Quinoline Ligands in Coordination Chemistry

| Ligand | Coordinating Atoms | Typical Metal Ions | Potential Catalytic Applications |

| 8-Hydroxyquinoline | N, O | Cu(II), Al(III), Zn(II) | Oxidation, Electroluminescence |

| 8-Aminoquinoline (B160924) | N, N | Pd(II), Ru(II), Cu(I) | Cross-coupling reactions |

| 8-Methoxyquinoline | N, O | Rh(I), Ir(I) | Hydrogenation, Isomerization |

| This compound | N, O | (Predicted) Transition Metals | (Potential) Oxidation, Reduction |

Quinoline Derivatives as Chemical Probes in Organic Synthesis

Quinoline derivatives have emerged as powerful tools in organic synthesis, acting as chemical probes to monitor reaction progress, detect specific analytes, and serve as reagents in various transformations. Their utility often stems from their distinct photophysical properties, particularly their fluorescence, which can be modulated by their environment or upon interaction with other molecules.

A significant application of quinoline derivatives is in the development of fluorescent chemosensors. These molecules are designed to exhibit a change in their fluorescence intensity or wavelength upon binding to a specific ion or molecule. The quinoline scaffold provides a robust and tunable platform for creating these sensors. For example, many quinoline-based probes have been developed for the detection of metal ions, leveraging the coordinating ability of the quinoline nitrogen and a strategically placed donor atom. mdpi.com

Beyond fluorescent sensing, quinoline derivatives can also function as reagents or catalysts in organic synthesis. The nitrogen atom in the quinoline ring can act as a Lewis base, activating substrates or influencing the stereochemical outcome of a reaction. Furthermore, the fused aromatic system can participate in various cycloaddition and C-H activation reactions, providing pathways to complex molecular architectures. The specific substitution pattern on the quinoline ring, as seen in this compound, can be tailored to fine-tune the reactivity and selectivity of these processes. The synthesis of various quinoline derivatives can be achieved through established named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgpharmaguideline.com

Table 2: Examples of Quinoline Derivatives as Chemical Probes

| Quinoline Derivative Type | Application | Principle of Operation |

| 8-Hydroxyquinoline-based sensors | Detection of metal ions (e.g., Zn²⁺, Al³⁺) | Chelation-enhanced fluorescence (CHEF) |

| Quinoline-based pH indicators | Monitoring acidity/basicity | Protonation/deprotonation of the quinoline nitrogen affecting fluorescence |

| Chiral quinoline-based ligands | Asymmetric catalysis | Steric and electronic control of reaction stereochemistry |

| Quinoline-N-oxides | Reagents in functionalization reactions | Activation of the quinoline ring for nucleophilic attack |

Role of Quinoline Scaffolds in Advanced Organic Materials

The rigid, planar structure and tunable electronic properties of the quinoline scaffold make it an excellent building block for the creation of advanced organic materials with applications in electronics, photonics, and polymer science.

One of the most prominent applications of quinoline derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a canonical example of a highly successful electron-transporting and emissive material used in OLEDs. The stability, sublimability, and excellent luminescent properties of Alq3 have made it a benchmark in the field. scirp.org The performance of these materials can be finely tuned by modifying the substituents on the quinoline ligand. The introduction of groups like methoxy and nitro, as in this compound, can alter the energy levels of the molecule, leading to changes in emission color and efficiency.

Beyond OLEDs, quinoline scaffolds are being incorporated into a variety of other advanced materials. Quinoline-based polymers have been synthesized and investigated for their thermal stability and potential use in high-performance applications. researchgate.net The incorporation of the quinoline moiety into the polymer backbone can impart desirable properties such as rigidity, thermal resistance, and specific optoelectronic characteristics. Additionally, quinoline derivatives are utilized in the synthesis of functional dyes and pigments. nih.govresearchgate.netnih.govafirm-group.com The extended π-conjugated system of the quinoline ring is responsible for their ability to absorb and emit light in the visible region of the electromagnetic spectrum. By carefully designing the molecular structure, the color and other properties of these dyes can be precisely controlled. Furthermore, the ability of quinoline derivatives to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them attractive components for the construction of supramolecular assemblies with ordered structures and unique functions. nih.gov

Table 3: Applications of Quinoline Scaffolds in Advanced Materials

| Material Type | Key Properties Conferred by Quinoline | Example Application |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, Luminescence, Stability | Display and lighting technology |

| High-Performance Polymers | Thermal stability, Rigidity, Optoelectronic properties | Aerospace and electronics industries |

| Functional Dyes | Color, Photostability, Fluorescence | Textiles, Imaging, Solar cells |

| Supramolecular Assemblies | Self-assembly, Host-guest chemistry | Sensors, Molecular recognition |

Emerging Research Directions in Quinoline Chemistry

Development of Novel and Efficient Synthetic Methodologies for Substituted Quinolines

The synthesis of quinoline (B57606) and its derivatives has been a central theme in medicinal chemistry. tandfonline.com Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. tandfonline.comjocpr.com However, these methods often require harsh conditions, expensive catalysts, and generate significant chemical waste, prompting a shift towards more innovative and sustainable approaches. tandfonline.comtandfonline.com

Modern synthetic chemistry emphasizes "green" principles, aiming to reduce waste, solvent use, and energy consumption. researchgate.net This has led to the development of several novel strategies for quinoline synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. researchgate.net For instance, a catalyst-free, one-pot condensation reaction using ethanol as a solvent can produce quinoline derivatives in just 8-10 minutes with excellent yields (88–96%), a significant improvement over classical methods that take 4-6 hours. tandfonline.com

Solvent-Free and Catalyst-Free Conditions: Researchers are developing methods that eliminate the need for both solvents and catalysts, representing a significant step forward in green chemistry. jocpr.com These eco-friendly processes avoid the use of environmentally destructive organic solvents and simplify product purification. jocpr.com

Use of Green Catalysts and Solvents: When catalysts or solvents are necessary, the focus is on using environmentally benign options. Water and ethanol are increasingly used as green solvents. tandfonline.com Catalysts like p-toluenesulfonic acid (p-TSA), nano-carbon aerogels, and even biodegradable options like choline hydroxide are being employed to enhance reaction efficiency and reduce environmental impact. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate separation and purification steps. acs.org This approach improves atom economy and reduces waste. tandfonline.com

A specific example of a more traditional, yet effective, synthesis is that of 8-Methoxy-5-nitroquinoline . This compound is typically synthesized from 8-methoxyquinoline (B1362559). The reaction involves dissolving 8-methoxyquinoline in a cold mixture of sulfuric and nitric acid. The strong activating effect of the methoxy (B1213986) group facilitates the nitration, and the reaction completes within 10-15 minutes. The mixture is then poured into cold water, causing the yellow This compound to precipitate. This product can be filtered and recrystallized from methanol, achieving a yield of 77%. nnpub.org Another study reports a similar synthesis starting from 8-Hydroxyquinoline (B1678124) to first produce 8-methoxyquinoline, which is then nitrated to yield 5-Nitro-8-Methoxyquinoline . researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Quinolines

| Methodology | Key Features | Advantages | Example Catalyst/Condition |

| Microwave-Assisted | Uses microwave energy to heat reactions. | Rapid reaction times, higher yields, improved purity. | Catalyst-free in ethanol tandfonline.com |

| Solvent-Free | Reactions are conducted without a solvent medium. | Reduced waste, simplified workup, lower environmental impact. | Neat reaction conditions jocpr.com |

| Green Catalysis | Employs non-toxic, reusable, or biodegradable catalysts. | High efficiency, recyclability, sustainability. | p-toluenesulfonic acid (p-TSA) in water tandfonline.com |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste. | Yttrium chloride (YCl₃) acs.org |

Integration of Experimental and Computational Approaches for Comprehensive Understanding

To accelerate the discovery of new quinoline-based drugs and materials, researchers are increasingly integrating computational modeling with experimental synthesis and testing. mdpi.comnih.gov This synergistic approach provides a deeper understanding of molecular structures, properties, and interactions, guiding the design of more effective compounds. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are used to analyze the electronic structure of quinoline derivatives. nih.gov These studies can predict various molecular properties:

Geometric and Electronic Structure: DFT calculations can determine the most stable three-dimensional conformation of a molecule and analyze its electronic properties. dntb.gov.ua

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical stability and charge transport characteristics. dntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps help identify the electrophilic and nucleophilic sites on a molecule, predicting how it will interact with other molecules or biological targets. nih.govdntb.gov.ua

Spectroscopic Characterization: Computational methods can predict spectroscopic data (like NMR chemical shifts), which can then be compared with experimental results to confirm the synthesized structure. nih.gov

A pertinent example is the computational analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline ), a compound structurally similar to This compound . Studies on Nitroxoline utilize computational tools to understand its intermolecular interactions and chemical reactivity. dntb.gov.uamdpi.com

Molecular docking is another powerful computational tool used to predict how a quinoline derivative might bind to a biological target, such as an enzyme or receptor. nih.gov By simulating the interaction between the small molecule (ligand) and the protein, researchers can identify key binding interactions and predict the compound's potential biological activity. nih.gov This information is invaluable for designing new drug candidates with improved efficacy. nih.gov The combination of these in silico predictions with in vitro biological assays creates a powerful feedback loop for drug discovery and development. nih.gov

Table 2: Role of Computational Methods in Quinoline Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | HOMO-LUMO energy gaps, molecular electrostatic potential, chemical reactivity. nih.govdntb.gov.ua |

| Molecular Docking | Simulation of ligand-protein binding. | Prediction of binding affinity, identification of key interactions with biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of molecules over time. | Conformational stability of ligand-protein complexes, strength of interactions. nih.gov |

| ADMET Assessment | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage evaluation of a compound's drug-like properties. nih.gov |

Future Prospects in Sustainable Quinoline Synthesis and Application

The future of quinoline chemistry is intrinsically linked to the principles of sustainable and green chemistry. The goal is to develop synthetic pathways that are not only efficient but also minimize environmental impact and are economically viable for large-scale production. tandfonline.comresearchgate.net

Future research will likely focus on several key areas:

Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials and towards renewable resources. For example, research is exploring the synthesis of quinolines from glycerol (B35011), a byproduct of biodiesel production. tandfonline.com

Advanced Catalysis: The development of highly active, selective, and recyclable nanocatalysts offers a promising avenue for improving the efficiency and sustainability of quinoline synthesis. acs.org These catalysts can operate under milder conditions and can be easily recovered and reused, reducing costs and waste. acs.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave and ultrasound-assisted synthesis is expected to grow. ijpsjournal.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better process control, improved safety, and easier scalability. Integrating green synthetic methods with flow chemistry could revolutionize the industrial production of quinoline derivatives.

By embracing these sustainable practices, the chemical community can continue to harness the vast potential of quinoline derivatives for applications in medicine, agriculture, and materials science while safeguarding the environment. researchgate.netijpsjournal.com The ongoing innovation in synthetic methodologies and computational design ensures that the quinoline scaffold will remain a vital component in the development of novel and beneficial chemical entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.